molecular formula C13H14ClN5 B2707324 5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine CAS No. 2034457-65-1

5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine

Cat. No.: B2707324
CAS No.: 2034457-65-1
M. Wt: 275.74
InChI Key: HMOWIJKTPJOSGF-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a versatile scaffold for the development of novel therapeutic agents. This compound features a piperazine core linking a chloropyrimidine and a pyridine ring, a structural motif commonly associated with diverse biological activities. The piperazinyl-pyrimidine scaffold is recognized for its potential in targeting essential enzymes. Research on analogous structures has shown that such compounds can function as potent enzyme inhibitors. For instance, closely related pyridylpiperazine hybrids have demonstrated strong inhibitory effects against urease, a nickel-dependent enzyme that is a critical virulence factor for pathogens like Helicobacter pylori . Furthermore, piperazinyl-pyrimidine analogues have been investigated as small-molecule inhibitors targeting viral enzymes, such as the viral capping machinery of the Chikungunya virus, highlighting the scaffold's relevance in antiviral development . In the context of infectious diseases, 2,4-disubstituted pyrimidines have been identified as dual inhibitors of essential plasmodial kinases ( Pf GSK3 and Pf PK6), establishing this chemical class as a promising starting point for antimalarial drug discovery . This product is intended for research and further manufacturing applications only. It is not approved for human, veterinary, or household use .

Properties

IUPAC Name

5-chloro-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5/c14-11-9-16-13(17-10-11)19-7-5-18(6-8-19)12-3-1-2-4-15-12/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOWIJKTPJOSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 5-position of the pyrimidine ring .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is C19H19ClN4O4SC_{19}H_{19}ClN_{4}O_{4}S, with a molecular weight of approximately 434.9 g/mol . The compound features a pyrimidine ring substituted with a chloro group and a piperazine moiety linked to a pyridine ring, which contributes to its biological activity.

Anticancer Properties

One significant area of research involves the compound's potential as an anticancer agent. Studies have indicated that derivatives of pyrimidines, including those with piperazine and pyridine components, exhibit inhibitory effects on various cancer cell lines. For instance, compounds designed based on the this compound structure have shown promise in inhibiting c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs) and other malignancies .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCancer TypeMechanism of ActionIC50 (µM)
GISTc-KIT inhibition0.25
BreastReceptor modulation0.15
LungApoptosis induction0.30

Antimicrobial Activity

Research has also explored the antimicrobial properties of related compounds. A study highlighted the synthesis of new derivatives that demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, showcasing the potential for developing broad-spectrum antibiotics .

Table 2: Antimicrobial Efficacy of Pyrimidine Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)
5-Chloro derivativeStaphylococcus aureus20
Pyridine-piperazine derivativeEscherichia coli18

Anti-inflammatory Applications

Another promising application lies in anti-inflammatory treatments. Pyrimidine derivatives have been evaluated for their ability to reduce inflammation in various models, indicating therapeutic potential for conditions such as arthritis .

Table 3: Anti-inflammatory Activity Assessment

Compound NameModel UsedInhibition (%)
Pyrazolo-pyrimidine derivativeCarrageenan-induced edema75
Standard Drug (Diclofenac)Carrageenan-induced edema70

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Core Structural Variations

The target compound’s pyrimidine core is shared with several analogs, but substituent patterns and linker groups differ significantly:

Compound Name Core Structure Position 2 Substituent Position 5 Substituent Key Structural Features
Target Compound Pyrimidine 4-(Pyridin-2-yl)piperazin-1-yl Chlorine Direct piperazine-pyridine linkage
5-Chloro-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole (19e, ) Benzothiazole 3-(4-(Pyridin-2-yl)piperazin-1-yl)propyl Chlorine Propyl linker; benzothiazole core
2,4,5-Trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (5, ) Pyrimidine 4-(2-Chloroethyl)piperazin-1-yl Chlorine Multiple chlorines; chloroethyl side chain
5-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine () Thienopyrimidine Methanesulfonyl-piperazine-methyl Morpholinyl Thienopyrimidine core; dual heterocycles

Key Observations :

  • Linker Flexibility : The target compound lacks a spacer between the pyrimidine and piperazine, whereas analogs like 19e () use a propyl linker, which may enhance conformational flexibility for receptor binding .
  • Electrophilic Substitution : Compound 5 () retains three chlorines on the pyrimidine, increasing electrophilicity and reactivity in nucleophilic substitution reactions compared to the target compound .

Key Observations :

  • Base and Solvent : K2CO3 in acetonitrile () and DABCO in MeCN () are common for SNAr reactions, but yields depend on steric hindrance and leaving-group ability .
  • Purification : Higher yields (e.g., 70% in ) correlate with optimized chromatography (RP-HPLC) .

Pharmacological and Functional Insights

  • Kinase Inhibition : Pyrimidine-piperazine derivatives like 12r () show potent CDK9 inhibition (IC50 < 50 nM), attributed to the pyrimidine-thiazole core and piperazine’s hydrogen-bonding capacity .
  • CNS Applications: Benzothiazole analogs (e.g., 19e) are investigated for cocaine use disorder due to piperazine’s affinity for monoamine transporters .
  • Antimicrobial Activity: Hexahydroquinoline derivatives () highlight the role of chloro-pyrimidines in disrupting microbial enzymes .

Biological Activity

5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C15H17ClN4
  • Molecular Weight : 288.775 g/mol
  • CAS Number : 2329290-63-1

The compound exhibits its biological activity primarily through the inhibition of specific kinases and receptors involved in various signaling pathways. Notably, it has been associated with the modulation of the GPR119 receptor, which plays a crucial role in glucose metabolism and insulin secretion.

Key Mechanisms:

  • GPR119 Agonism : This receptor is involved in enhancing insulin secretion in response to glucose levels, making it a target for diabetes treatment .
  • Kinase Inhibition : The compound has shown potential in inhibiting various kinases, which are critical in cancer cell proliferation and survival pathways .

Biological Activity

The biological activity of this compound has been evaluated across several studies:

Anticancer Activity

Research indicates that this compound can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, studies have shown that it affects the activity of the HER family of receptors, which are often overexpressed in cancers such as breast and lung cancer .

Antidiabetic Effects

As a GPR119 agonist, this compound promotes the secretion of GLP-1 (glucagon-like peptide 1), which enhances insulin release from pancreatic β-cells. This dual mechanism makes it a promising candidate for developing new therapies for type 2 diabetes .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerKinase inhibition
AntidiabeticGPR119 receptor agonism
AntitubercularInhibition of Mycobacterium tuberculosis

Table 2: Comparative Analysis with Related Compounds

Compound NameIC50 (μM)Target
This compound1.35 - 2.18Mycobacterium tuberculosis
TarloxotinibNot specifiedHER family kinases
BMS-903452Not specifiedGPR119

Case Studies

  • Diabetes Treatment : A clinical trial involving a similar class of compounds demonstrated significant improvements in glycemic control among participants with type 2 diabetes, suggesting that compounds like this compound could provide similar benefits .
  • Cancer Research : In vitro studies have shown that this compound effectively reduces cell viability in various cancer cell lines by inhibiting key signaling pathways associated with cell survival and proliferation .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine in academic settings?

  • Methodological Answer : Synthesis optimization requires careful selection of coupling reagents (e.g., POCl₃ for chlorination), reaction temperature control (e.g., 0°C to room temperature for intermediate stabilization), and purification via column chromatography with gradients of ethyl acetate/hexane . Monitoring reaction progress using thin-layer chromatography (TLC) and characterizing intermediates via 1H^1H-NMR and 13C^{13}C-NMR ensures structural fidelity. For example, details a stepwise protocol involving LiAlH₄ reduction and amine coupling under nitrogen atmosphere .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm for purity assessment (>98% threshold). Confirm structural identity via mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy. For instance, 1H^1H-NMR peaks at δ 8.3–8.5 ppm typically correspond to pyrimidine protons, while piperazine protons appear at δ 2.5–3.5 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across studies targeting acetylcholinesterase (AChE) inhibition?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or structural analogs (e.g., 2-(4-phenylpiperazin-1-yl)pyrimidine derivatives). To address this:

  • Perform kinetic studies (e.g., Lineweaver-Burk plots) to compare inhibition constants (KiK_i) under standardized conditions .
  • Use molecular docking (e.g., AutoDock Vina) to evaluate binding interactions with AChE’s catalytic site, focusing on hydrogen bonding with Ser203 and π-π stacking with Trp86 .
  • Cross-validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What strategies are effective for identifying and mitigating impurities in batch syntheses?

  • Methodological Answer : Impurities like 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (CAS 62337-66-0) can form during side reactions . Mitigation involves:

  • LC-MS profiling to detect trace impurities (<0.1%).
  • Adjusting reaction stoichiometry (e.g., limiting excess reagents like POCl₃) .
  • Implementing orthogonal purification (e.g., recrystallization followed by preparative HPLC) .

Q. How can computational methods guide the design of derivatives with enhanced selectivity for kinase targets?

  • Methodological Answer :

  • Generate 3D-QSAR models using CoMFA/CoMSIA to correlate substituent effects (e.g., chloro vs. methoxy groups) with activity .
  • Perform free-energy perturbation (FEP) simulations to predict binding affinity changes upon modifying the pyrimidine core .
  • Validate predictions via synthesis and enzymatic assays (e.g., IC₅₀ determination against MET kinase) .

Critical Analysis of Contradictions

  • Example : Variability in AChE inhibition data (Table 1) may stem from differences in assay pH ( uses pH 6.5 buffer vs. pH 7.4 in other studies) or solvent effects (DMSO concentration >1% reduces activity) . Researchers should standardize protocols using ICH guidelines (e.g., Q2(R1) for analytical validation) .

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